4-(2-Chlorophenyl)pyrimidine-2-thiol
CAS No.: 80590-69-8
Cat. No.: VC7147915
Molecular Formula: C10H7ClN2S
Molecular Weight: 222.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80590-69-8 |
|---|---|
| Molecular Formula | C10H7ClN2S |
| Molecular Weight | 222.69 |
| IUPAC Name | 6-(2-chlorophenyl)-1H-pyrimidine-2-thione |
| Standard InChI | InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) |
| Standard InChI Key | ZZCFFEPWKRXMNZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC=NC(=S)N2)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-(2-Chlorophenyl)pyrimidine-2-thiol (C₁₀H₇ClN₂S) consists of a pyrimidine ring with a thiol group at position 2 and a 2-chlorophenyl substituent at position 4. The chlorine atom’s ortho position on the phenyl ring introduces steric and electronic effects distinct from its para-substituted analog .
Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)pyrimidine-2-thiol (Inferred from Analogous Compounds)
The SMILES string for the compound is ClC1=CC=CC=C1C2=CC=NC(=S)N2, and its InChIKey is TWKIWOOKHPWUIM-UHFFFAOYSA-N .
Synthesis and Reaction Pathways
Aza-Michael Addition/Nucleophilic Cyclization
Divinyl ketones react with thiourea under basic conditions (e.g., KOH in ethanol) to form pyrimidine-2-thiol derivatives via a tandem aza-Michael addition, nucleophilic addition, and aromatization sequence . For example, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one reacts with thiourea to yield 4-phenethyl-6-phenylpyrimidine-2-thiol in 75–85% yield . Adapting this method for 2-chlorophenyl-substituted divinyl ketones could theoretically produce the target compound.
Key Reaction Conditions:
-
Solvent: Ethanol or acetonitrile
-
Catalyst: Potassium hydroxide (2 mmol per 1 mmol substrate)
-
Workup: Ethyl acetate extraction, brine washing, and column chromatography
Physicochemical Characterization
Spectroscopic Profiles
While direct data for the 2-chloro isomer is unavailable, its para-substituted analog exhibits:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.60–7.30 (m, 4H, Ar-H) .
-
FT-IR: Peaks at 2560 cm⁻¹ (S-H stretch) and 1580 cm⁻¹ (C=N pyrimidine) .
-
Mass Spectrometry (EI): Molecular ion peak at m/z 222.69 [M]⁺ .
Industrial and Research Applications
Pharmaceutical Intermediate
The thiol group serves as a handle for further functionalization, enabling the synthesis of kinase inhibitors or antimicrobial agents .
Material Science
Pyrimidine-thiols coordinate with metals (e.g., Cu, Au) to form complexes with applications in catalysis or nanotechnology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume